8,16-Bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol 8,16-Bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol 8,16-Bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol is a natural product found in Hopea parviflora, Hopea jucunda, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16510008
InChI: InChI=1S/C28H22O7/c29-15-5-1-13(2-6-15)23-24-19(9-17(31)11-21(24)33)26-25-20(27(23)34)10-18(32)12-22(25)35-28(26)14-3-7-16(30)8-4-14/h1-12,23,26-34H
SMILES:
Molecular Formula: C28H22O7
Molecular Weight: 470.5 g/mol

8,16-Bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol

CAS No.:

Cat. No.: VC16510008

Molecular Formula: C28H22O7

Molecular Weight: 470.5 g/mol

* For research use only. Not for human or veterinary use.

8,16-Bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol -

Specification

Molecular Formula C28H22O7
Molecular Weight 470.5 g/mol
IUPAC Name 8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol
Standard InChI InChI=1S/C28H22O7/c29-15-5-1-13(2-6-15)23-24-19(9-17(31)11-21(24)33)26-25-20(27(23)34)10-18(32)12-22(25)35-28(26)14-3-7-16(30)8-4-14/h1-12,23,26-34H
Standard InChI Key LHUHHURKGTUZHU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O

Introduction

The compound 8,16-Bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol is a complex organic molecule characterized by its polycyclic structure and multiple hydroxyl groups. This compound is notable for its intricate stereochemistry and potential biological significance.

Molecular Characteristics

  • Chemical Formula: C42H30O10

  • Molecular Weight: 906.9 g/mol .

  • Structure: The molecule consists of a tetracyclic framework with two 4-hydroxyphenyl groups attached symmetrically at positions 8 and 16. It also features four hydroxyl groups distributed across the core structure .

Stereochemistry

The compound exhibits a highly specific stereochemical arrangement with defined chiral centers at positions 1R, 8R, 9S, and 16R in its tetracyclic backbone . This configuration contributes to its rigidity and potential for specific biological interactions.

Sources and Occurrence

This compound has been reported in natural sources such as Vateria indica, a plant known for producing complex polyphenolic compounds with antioxidant properties . Its occurrence in such plants suggests possible roles in defense mechanisms or metabolic pathways.

Synthesis

While no specific synthetic pathway for this compound has been detailed in the literature provided, similar polyphenolic structures are often synthesized via multi-step organic reactions involving:

  • Phenolic coupling

  • Cyclization reactions
    These methods typically require precise control of reaction conditions to maintain stereochemical integrity.

Potential Applications

  • Biological Activity: Compounds with similar hydroxylated phenyl structures have shown antioxidant and anti-inflammatory properties .

  • Pharmaceutical Potential: The presence of multiple hydroxyl groups suggests potential as a free radical scavenger or enzyme modulator.

  • Material Science: Polycyclic compounds like this one could be explored for applications in polymer science due to their rigidity and functional group diversity.

Challenges and Future Directions

  • Structural Elucidation: The compound's complexity poses challenges for conformer generation and computational modeling .

  • Biological Studies: Further research is needed to confirm its pharmacological activities.

  • Synthesis Optimization: Developing efficient synthetic routes remains a priority to enable broader study.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator